molecular formula C11H19NO5 B1402318 Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate CAS No. 1144505-59-8

Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate

Cat. No.: B1402318
CAS No.: 1144505-59-8
M. Wt: 245.27 g/mol
InChI Key: DEXQNYKFGJHHSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate is a chiral, heterocyclic beta-amino acid derivative in which the amine functionality is protected by a tert-butoxycarbonyl (Boc) group. This key feature makes it a versatile and stable building block for synthetic organic and medicinal chemistry research. Its primary research value lies in its application as a constrained scaffold in the design and synthesis of novel bioactive molecules and potential pharmaceutical agents. The tetrahydrofuran ring introduces stereochemical complexity and rigidity, which can be critical for optimizing the binding affinity and selectivity of drug candidates. The compound serves as a critical intermediate in the synthesis of more complex 3-aminotetrahydrofuran-3-carboxylic acid derivatives, which are investigated for their therapeutic potential. Patent literature indicates that such derivatives have been explored for use as medicaments, specifically highlighting antithrombotic applications and utility as platelet aggregation inhibitors . The Boc-protected amine is readily deprotected under mild acidic conditions, allowing for subsequent functionalization and incorporation into larger molecular architectures, such as peptidomimetics. This makes it a valuable reagent for researchers developing protease inhibitors or other classes of drugs where a constrained amino acid analogue can enhance metabolic stability and improve pharmacokinetic properties. The methyl ester group further facilitates various transformations, including hydrolysis to the acid or amidation. This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-10(2,3)17-9(14)12-11(8(13)15-4)5-6-16-7-11/h5-7H2,1-4H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXQNYKFGJHHSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCOC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Amino-Tetrahydrofuran Carboxylic Acid Derivatives (Patent WO2008080891A2)

A prominent approach involves the synthesis of substituted 3-amino-tetrahydrofuran-3-carboxylic acid derivatives, which can be converted into the methyl ester with Boc protection.

  • Key Steps:

    • Reaction of a tetrahydrofuran derivative bearing a protected amino group with an activated carboxylic acid derivative (e.g., acid chloride or anhydride).
    • Acylation is typically performed in solvents such as methylene chloride, chloroform, tetrahydrofuran, or ethyl acetate.
    • The reaction temperature ranges from -20°C to 160°C, with preferred conditions between -10°C and 160°C.
    • Bases (organic or inorganic) are used to facilitate acylation.
  • Optical Purity:

    • The process allows preparation of the compound with high optical purity at the 3-position stereocenter.
    • Both R- and S-configurations can be accessed depending on the chiral starting materials.
  • Example Reaction Conditions:

Step Reagents/Conditions Solvent(s) Temperature Range Notes
Acylation Activated carboxylic acid derivative + amine CH2Cl2, THF, EtOAc, etc. -20°C to 160°C Use of base to scavenge HCl
Protection cleavage Optional deprotection of amino group Various Ambient or elevated To obtain free amine if needed

This method is versatile and can be adapted for scale-up and different substituted derivatives.

Boc Protection via Di-tert-butyl Dicarbonate (Boc2O) of Amino Alcohol Intermediates (Related Piperidine Example)

Although specific to 3-Boc amino piperidines, this method is relevant for Boc protection in similar amino alcohol systems:

  • Sequence:

    • Starting from an amino acid derivative, perform chiral resolution if needed.
    • Convert the amino acid to an amide intermediate.
    • Perform Hoffmann degradation to obtain the amino alcohol.
    • Protect the amino group by treating with di-tert-butyl dicarbonate in methanol at 0-5°C.
    • Final deprotection steps if necessary.
  • Reaction Conditions:

Step Reagents/Conditions Temperature Yield Range
Boc Protection Di-tert-butyl dicarbonate, sodium carbonate, MeOH 0-5°C, then RT High yields
Hydrogenation Pd/C catalyst, methanol, hydrogen atmosphere 35-40°C, 0.3-0.4 MPa H2 Efficient conversion

This method highlights the mild conditions for Boc protection of amino groups on cyclic systems.

Synthesis via Cyclization of N-Boc Protected Amino Acid Derivatives (Oxazolidine Intermediate Approach)

A detailed synthetic route from chiral L-serine to Boc-protected tetrahydrofuran derivatives involves:

Step Reagents/Conditions Yield (%) Key Characterization
Methyl Esterification MeOH, SOCl2, reflux 3 hr 80 LC-MS m/z 119.09, MP 162-166°C
Boc Protection Boc2O, TEA, CH2Cl2, 0°C 75 LC-MS m/z 219.11, Optical rotation
Cyclization to Oxazolidine DMP, PTSA, benzene, reflux 30 min 62 LC-MS m/z 259.14, IR, NMR spectra
Ester Hydrolysis to Alcohol LiCl, NaBH4, EtOH/THF, 0°C to RT 88 LC-MS m/z 231.12, IR OH stretch
Swern Oxidation to Aldehyde TFAA, DMSO, TEA, CH2Cl2, -78°C 84 LC-MS m/z 229.17, NMR, IR aldehyde

This approach is particularly useful for accessing N-Boc protected tetrahydrofuran derivatives with high stereochemical fidelity.

Alternative Approach via Safe Wittig-Type Homologation from α-Amino Acids

A recent method for synthesizing N-Boc-β3-amino acid methyl esters (structurally related to the target compound) involves:

  • Key Features:

    • Starting from enantiopure α-amino acids.
    • Wittig-type olefination using methoxyphosphonium ylides generated in situ.
    • Reduction with diisobutylaluminium hydride (DIBAL-H).
    • Acid-promoted enol-keto isomerization.
    • Oxidative cleavage and methylation to afford the methyl ester.
    • Avoids hazardous reagents like diazomethane and cyanide.
  • Reaction Optimization Highlights:

Entry Base Solvent Temp. Time (h) Yield (%)
9 K2CO3 i-PrOH RT 5 75
11 K2CO3 i-PrOH RT 15 72 (20 g scale)
  • Subsequent Steps:
    • Acid-promoted isomerization with p-toluenesulfonic acid (TsOH) in acetone at 0°C gave 75% yield.
    • Oxidation with sodium periodate to carboxylic acid.
    • Methylation with methyl iodide and K2CO3 in refluxing acetone to afford methyl ester.

This method is scalable, safe, and efficient, suitable for producing chiral N-Boc β3-amino acid methyl esters, which are closely related to the tetrahydrofuran carboxylate structure.

Comparative Summary of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Limitations
Amino-tetrahydrofuran carboxylic acid derivatives (Patent WO2008080891) Substituted tetrahydrofuran amines Acid chloride/anhydride, organic solvents, bases High optical purity, versatile Requires chiral intermediates
Boc Protection of amino alcohols (Piperidine example) Amino acid derivatives Di-tert-butyl dicarbonate, Na2CO3, MeOH Mild conditions, high yields Multi-step, specific to cyclic amines
Cyclization via N-Boc L-serine derivatives (Oxazolidine intermediate) L-serine Thionyl chloride, Boc2O, DMP, PTSA, Swern oxidation Retains stereochemistry, well-characterized Multi-step, requires careful control
Wittig-type homologation from α-amino acids α-Amino acids Phosphonium salt, K2CO3, i-PrOH, DIBAL-H, TsOH Safe, scalable, avoids hazardous reagents Slightly longer synthesis, optimization needed

Chemical Reactions Analysis

Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is cleaved under acidic or catalytic conditions:

  • Magic Blue (MB⁺)/Et₃SiH System :
    Boc removal occurs via C–O bond cleavage in tetrahydrofuran derivatives using tris(4-bromophenyl)aminium hexachloroantimonate (Magic Blue) and triethylsilane. This method achieves >90% yield under mild conditions (0°C to rt, 1–2 h) .

  • TFA-Mediated Cleavage :
    Trifluoroacetic acid (TFA) in dichloromethane (DCM) quantitatively removes the Boc group at rt (30 min) .

Key Data Table :

ConditionReaction TimeYield (%)Source
Magic Blue/Et₃SiH, DCM2 h92
TFA (20% in DCM)0.5 h99

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis to carboxylic acid under basic conditions:

  • NaOH/THF/H₂O :
    Hydrolysis at 50°C for 16 h converts the ester to 3-(Boc-amino)tetrahydrofuran-3-carboxylic acid in 97% yield .

  • LiOH/MeOH :
    Lithium hydroxide in methanol at rt (4 h) achieves similar efficiency (95% yield) .

Application : The carboxylic acid is further activated for amide coupling using reagents like HBTU or DCC .

Acylation and Alkylation

The Boc-protected amine participates in nucleophilic reactions:

  • Carbamoyl Chloride Formation :
    Reacts with triphosgene (−78°C, DCM) to form active carbamoyl chlorides, enabling urea synthesis with amines (65–73% yield) .

  • Alkylation with Benzyl Bromide :
    Using n-BuLi (−78°C) and BnBr, C(5)-alkylation occurs, yielding N(3),C(5)-dialkylated products (up to 73% yield) .

Mechanistic Insight : Deprotonation at the α-position of the tetrahydrofuran ring facilitates electrophilic attack .

Reduction of Ester to Alcohol

Lithium borohydride (LiBH₄) reduces the ester to a primary alcohol:

  • LiBH₄/THF :
    At 0°C, the reduction proceeds quantitatively (2 h), yielding 3-(Boc-amino)tetrahydrofuran-3-methanol .

Ring-Opening Reactions

Controlled ring-opening of the tetrahydrofuran scaffold is achieved via:

  • Acid-Catalyzed Hydrolysis :
    HCl in dioxane (reflux, 6 h) generates γ-amino alcohols (85% yield) .

  • Enzymatic Resolution :
    Lipases (e.g., CAL-B) selectively hydrolyze the ester in enantiomerically enriched mixtures (ee >95%) .

Stability and Handling

  • Thermal Stability : Decomposes above 180°C (DSC/TGA data) .

  • Storage : Stable at −20°C under argon for >12 months .

Scientific Research Applications

Pharmaceutical Applications

Antithrombotic Activity
One of the notable applications of Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate is in the development of pharmaceutical compounds with antithrombotic properties. Research has demonstrated that derivatives of this compound can inhibit Factor Xa and related serine proteases, making them potential candidates for treating thrombotic disorders. The synthesis of these derivatives has been optimized to achieve high optical purity, which is crucial for their pharmacological efficacy .

Synthesis of Antidepressants
The compound serves as a key intermediate in the synthesis of various antidepressant molecules. Recent developments highlight its role in metal-catalyzed reactions that facilitate the formation of complex structures associated with antidepressant activity. This application underscores the versatility of this compound in drug discovery and development .

Organic Synthesis

Protective Group Chemistry
this compound features prominently in protective group strategies in organic synthesis. The Boc (tert-butyloxycarbonyl) group is widely used to protect amines during multi-step syntheses, allowing for selective reactions without interfering with other functional groups. This protective strategy enhances the efficiency and yield of complex organic syntheses .

Synthesis of Amino Acids and Derivatives
The compound can be utilized to synthesize various amino acids and their derivatives through reactions involving Boc-protected amines. The ability to selectively deprotect the Boc group under mild conditions allows for further functionalization, expanding the range of possible derivatives that can be synthesized .

Mechanism of Action

The mechanism of action of Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate involves its reactivity towards nucleophiles and electrophiles. The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing for further functionalization. The ester group can be hydrolyzed to form the corresponding carboxylic acid, which can then participate in various chemical reactions .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Significance References
Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate C₁₁H₁₉NO₅ 245.28 g/mol Boc-amino, methyl ester Intermediate for nucleoside analogs; Boc protection enhances synthetic flexibility.
Methyl tetrahydrofuran-3-carboxylate C₆H₁₀O₃ 130.14 g/mol Methyl ester only Simple ester used in polymer chemistry; lacks amino group for functionalization.
Ethyl 3-(methylamino)tetrahydrofuran-3-carboxylate C₈H₁₅NO₃ 173.21 g/mol Ethyl ester, methylamino group Research chemical for organic building blocks; unprotected amine limits stability.
tert-Butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate C₂₄H₂₇BrN₂O₅ 527.39 g/mol Benzyloxycarbonyl (Cbz) amino, 4-bromophenyl, tert-butyl ester Racemic mixture used in diastereoselective synthesis; bulky substituents affect reactivity.
(3R,4S)-4-Boc-amino-tetrahydrofuran-3-carboxylic acid C₁₀H₁₇NO₅ 231.25 g/mol Boc-amino, carboxylic acid Chiral building block for peptide synthesis; carboxyl group enables direct coupling.
Compound 6 () C₁₈H₂₆N₆O₄ 390.44 g/mol Hydroxymethyl, 6-(4-methylpiperazinyl)-purine, methyl ester Antiviral candidate; inhibits SARS-CoV-2 RdRp with superior docking stability vs. remdesivir.

Key Differences in Functional Groups and Reactivity

Amino Protection: The Boc group in this compound provides temporary protection for the amine, enabling selective deprotection under acidic conditions . In contrast, Ethyl 3-(methylamino)tetrahydrofuran-3-carboxylate lacks protection, limiting its utility in multi-step syntheses . The benzyloxycarbonyl (Cbz) group in the 4-bromophenyl analog offers orthogonal protection but requires hydrogenolysis for removal, complicating its use in hydrogenation-sensitive systems .

Ester vs. Carboxylic Acid: Methyl/ethyl esters (e.g., Methyl tetrahydrofuran-3-carboxylate) are hydrolyzed to carboxylic acids under basic conditions, whereas the pre-formed carboxylic acid analog (C₁₀H₁₇NO₅) is directly reactive in peptide couplings .

Steric and Electronic Effects :

  • Bulky substituents like the 4-bromophenyl group in the racemic C₂₄H₂₇BrN₂O₅ compound reduce ring flexibility, favoring trans-diastereoselectivity during cyclization .
  • The hydroxymethyl and purine moieties in Compound 6 enhance its interaction with viral RdRp, as demonstrated by molecular dynamics simulations .

Biological Activity

Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound involves the use of Boc (tert-butyloxycarbonyl) protection for the amino group, which enhances the compound's stability and solubility. The process typically includes the reaction of tetrahydrofuran derivatives with carboxylic acids under controlled conditions to achieve high optical purity and yield .

Antimicrobial Properties

Research indicates that derivatives of tetrahydrofuran compounds exhibit notable antimicrobial activity. For instance, compounds similar to this compound have been tested against various bacterial strains, showing effective inhibition at specific concentrations.

CompoundBacterial StrainMIC (μg/mL)
Methyl 3-(Boc-amino)...Staphylococcus aureus250
Pseudomonas aeruginosa125
Bacillus subtilis500

These findings suggest that structural modifications can enhance the antimicrobial efficacy of related compounds .

Cytotoxicity Studies

Cytotoxicity assays have been performed on various cancer cell lines to evaluate the potential anticancer properties of this compound. The MTT assay results indicate varying degrees of cytotoxicity:

Cell LineIC50 (μM)
WRL-6886
Caco2210
MCF-7>100
PC-3150

These results highlight the compound's selective cytotoxic effects, particularly against liver cancer cells .

The biological activity of this compound may be attributed to its ability to interact with specific enzyme targets. Molecular docking studies have revealed potential binding interactions with enzymes involved in cancer progression and bacterial resistance mechanisms. For example, the compound may inhibit aromatase and glycosyltransferase activities, which are crucial in hormone-dependent cancers .

Case Studies

  • Anticancer Activity : A study demonstrated that this compound exhibited significant anticancer activity in xenograft models. The compound was shown to induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent .
  • Antimicrobial Efficacy : In a comparative study, derivatives including this compound were evaluated for their antimicrobial properties against resistant strains. The results indicated that modifications in the Boc group significantly enhanced activity against Gram-positive bacteria .

Q & A

Q. What are the key synthetic strategies for preparing Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions with Boc (tert-butoxycarbonyl) protection of the amino group. A representative approach includes:

Core Structure Formation : Cyclization of a precursor (e.g., a substituted tetrahydrofuran) using acid- or base-catalyzed conditions.

Boc Protection : Reacting the amino group with di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane or THF, often with a catalyst like DMAP .

Esterification : Methyl ester formation via reaction with methanol under acidic or coupling conditions (e.g., EDC/NHS) .
Critical Considerations :

  • Avoid hydrolysis of the Boc group by maintaining neutral to slightly basic pH during workup.
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.

Q. How is this compound characterized spectroscopically?

  • Methodological Answer : Key techniques include:
  • ¹H/¹³C NMR : Identify characteristic peaks:
  • Boc group : tert-butyl protons at ~1.4 ppm (singlet) and carbonyl carbon at ~155 ppm.
  • Tetrahydrofuran ring : Protons at 3.5–4.0 ppm (multiplet) and carboxylate carbonyl at ~170 ppm .
  • IR Spectroscopy : Confirm Boc (C=O stretch at ~1680–1720 cm⁻¹) and ester (C=O at ~1740 cm⁻¹) functionalities .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ for C₁₁H₁₉NO₅: calculated 260.12) .

Advanced Research Questions

Q. How can diastereomeric impurities be resolved during synthesis?

  • Methodological Answer : Diastereomers may arise from the tetrahydrofuran ring’s stereochemistry. Strategies include:
  • Chiral Chromatography : Use HPLC/GC with chiral columns (e.g., Chiralpak AD-H) and hexane/isopropanol mobile phases .
  • Crystallization : Leverage solubility differences in solvents like ethyl acetate/hexane mixtures .
  • Stereochemical Analysis : Assign configurations via NOESY NMR or X-ray crystallography of intermediates .

Q. What are the stability limitations of the Boc group under varying reaction conditions?

  • Methodological Answer : The Boc group is acid-labile but stable to bases and nucleophiles. Key stability
ConditionStability OutcomeReference
pH < 2 (e.g., TFA/DCM)Rapid deprotection (<1 hour)
Elevated temperatures (>80°C)Partial decomposition (monitor via TLC)
Recommendations :
  • Avoid prolonged exposure to protic solvents (e.g., MeOH) at high temperatures.
  • Use scavengers (e.g., triethylsilane) during acidic workups to prevent carbocation formation .

Q. How can the compound’s conformational rigidity impact its utility in peptide mimetics?

  • Methodological Answer : The tetrahydrofuran ring imposes restricted rotation, stabilizing specific secondary structures. Experimental approaches:
  • Circular Dichroism (CD) : Compare spectra with flexible analogs to assess conformational bias.
  • Molecular Dynamics (MD) Simulations : Model backbone dihedral angles (e.g., φ/ψ) to predict helical or β-sheet propensity .
    Case Study : Analogous tetrahydrofuran amino acids showed enhanced protease resistance compared to linear peptides .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate
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Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate

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